molecular formula C9H5ClN2O4S B13116867 8-Nitroquinoline-4-sulfonylchloride

8-Nitroquinoline-4-sulfonylchloride

Cat. No.: B13116867
M. Wt: 272.67 g/mol
InChI Key: HIAMRNSWZPNMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitroquinoline-4-sulfonylchloride is a quinoline derivative featuring a nitro group (-NO₂) at position 8 and a sulfonyl chloride (-SO₂Cl) group at position 4. Quinoline-based sulfonyl chlorides are highly reactive intermediates in organic synthesis, often employed in the preparation of sulfonamides, sulfonate esters, and other functionalized compounds for pharmaceutical and agrochemical applications . Structural analogs from the evidence will be used for comparative analysis.

Properties

Molecular Formula

C9H5ClN2O4S

Molecular Weight

272.67 g/mol

IUPAC Name

8-nitroquinoline-4-sulfonyl chloride

InChI

InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-5-11-9-6(8)2-1-3-7(9)12(13)14/h1-5H

InChI Key

HIAMRNSWZPNMKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline-4-sulfonylchloride typically involves the nitration of quinoline followed by sulfonylation The nitration process introduces a nitro group at the 8-position of the quinoline ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods: Industrial production of 8-Nitroquinoline-4-sulfonylchloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinoline-4-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the quinoline ring is oxidized to form quinoline N-oxide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction Reactions: The major product is 8-aminoquinoline-4-sulfonylchloride.

    Oxidation Reactions: Products include quinoline N-oxides.

Scientific Research Applications

8-Nitroquinoline-4-sulfonylchloride has a wide range of applications in scientific research:

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Nitroquinoline-4-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophilic groups such as amines, thiols, and hydroxyl groups. This reactivity makes it useful for modifying proteins and other biomolecules. The nitro group can also participate in redox reactions, contributing to its biological activity.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by reacting with nucleophilic residues in the active site, leading to enzyme inactivation.

    Protein Modification: It can modify proteins by reacting with amino acid residues, affecting protein function and activity.

Comparison with Similar Compounds

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Key Features :

  • Substituents: Chloro (-Cl) at position 4, nitro (-NO₂) at position 8, and an ethyl carboxylate (-COOEt) at position 3.
  • Molecular Formula : C₁₂H₉ClN₂O₄ (calculated based on structure).
  • Hazards : Highly concentrated (100% purity) with risks of skin/eye irritation; requires precautions against static discharge and sparks due to flammability .

Comparison: Unlike 8-nitroquinoline-4-sulfonylchloride, this compound lacks the sulfonyl chloride group but includes a carboxylate ester. The chloro and nitro substituents likely reduce solubility in polar solvents compared to sulfonyl chloride derivatives. Its hazards emphasize reactivity under specific conditions, suggesting shared instability traits with sulfonyl chlorides.

4-Nitrobenzylamine Hydrochloride

Key Features :

  • Substituents: Nitro (-NO₂) on a benzylamine backbone.
  • Molecular Formula : C₇H₉ClN₂O₂.
  • Molar Mass : 188.61 g/mol .

Comparison: This compound is structurally distinct as a benzylamine derivative rather than a quinoline. The nitro group here is para to the benzylamine moiety, contrasting with the quinoline-based nitro substitution in 8-nitroquinoline-4-sulfonylchloride. The absence of a sulfonyl chloride group limits direct functional comparability.

8-Methyl-4-nitroquinoline-1-oxide

Key Features :

  • Substituents: Methyl (-CH₃) at position 8, nitro (-NO₂) at position 4, and an N-oxide group at position 1.
  • Molecular Formula : C₁₀H₈N₂O₃.
  • Molar Mass : 204.18 g/mol.
  • Physical Properties : Density ~1.3244 g/cm³, estimated boiling point 342.67°C .

Comparison: The N-oxide group enhances polarity and may improve solubility in aqueous media compared to sulfonyl chlorides. The nitro group at position 4 (vs.

Research Findings and Implications

  • Reactivity: Sulfonyl chlorides (e.g., inferred for 8-nitroquinoline-4-sulfonylchloride) are more reactive toward nucleophiles than carboxylate esters or N-oxides due to the leaving-group capability of -SO₂Cl .
  • Stability: The nitro group at position 8 in the target compound may increase thermal instability compared to 8-methyl-4-nitroquinoline-1-oxide, which has stabilizing methyl and N-oxide groups .
  • Applications: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate’s restriction to R&D highlights regulatory caution for nitro-containing compounds, likely applicable to sulfonyl chloride analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.